molecular formula C8H7FN2 B2429942 3-Amino-5-fluoro-4-methylbenzonitrile CAS No. 953717-98-1

3-Amino-5-fluoro-4-methylbenzonitrile

Cat. No.: B2429942
CAS No.: 953717-98-1
M. Wt: 150.156
InChI Key: NJSPFAQQHCOSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-fluoro-4-methylbenzonitrile (CAS 953717-98-1) is a fluorinated aromatic building block of interest in medicinal chemistry and radiopharmaceutical research. With the molecular formula C 8 H 7 FN 2 and a molecular weight of 150.15 g/mol, it features an amino group and a nitrile group on a fluoro-methylbenzene core, making it a versatile intermediate for further functionalization . The compound is part of a class of meta-halo-methylbenzonitrile derivatives that have been studied as model compounds for aromatic nucleophilic substitution reactions, a key process in the development of positron emission tomography (PET) tracers . Furthermore, derivatives of benzonitrile are widely used in industry and medicinal fields, and similar compounds are utilized as key intermediates in the synthesis of more complex molecules, such as those used in bioorthogonal chemistry for pretargeted PET imaging . Researchers value this compound for its potential in constructing heterocyclic scaffolds and for its electron-withdrawing properties that can influence the reactivity of molecular systems. According to safety information, this compound is classified with the signal word "Danger" and carries hazard statements H301+H311+H331[citation:1). It should be handled with appropriate precautions in a controlled laboratory setting. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-5-fluoro-4-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-7(9)2-6(4-10)3-8(5)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSPFAQQHCOSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Mediated Cyanation

Adapted from industrial protocols for analogous trifluoromethylbenzonitriles, this route employs a brominated precursor for nitrile installation:

Step 1: Synthesis of 3-Bromo-5-fluoro-4-methylaniline

  • Starting material : 5-Fluoro-4-methylaniline (commercially available).
  • Bromination : React with bromine (1.2 eq.) in acetic acid at 10–20°C for 2 hours, yielding 3-bromo-5-fluoro-4-methylaniline (85% yield, 93.35% purity).

Step 2: Cyanation with CuCN

  • Conditions : 3-Bromo-5-fluoro-4-methylaniline (1 eq.), CuCN (1.5 eq.), DMF, 150°C, 7 hours under nitrogen.
  • Outcome : 3-Amino-5-fluoro-4-methylbenzonitrile (54% yield, 98.2% purity).

Table 1: Reaction Parameters for CuCN-Mediated Cyanation

Parameter Value Source
Temperature 150°C
Solvent DMF
Molar Ratio (CuCN:ArBr) 1.5:1
Reaction Time 7 hours

Sequential Halogenation and Substitution

This approach modifies the nitration-reduction sequence from patent CN101337911A:

Step 1: Nitration of 4-Methyl-2-fluorotoluene

  • Conditions : HNO₃/H₂SO₄, 0–150°C, 3 hours.
  • Product : 3-Nitro-5-fluoro-4-methyltoluene (89% yield).

Step 2: Catalytic Reduction

  • Catalyst : Pd/C (5%) in ethanol, H₂ (50 psi), 25°C, 2 hours.
  • Product : 3-Amino-5-fluoro-4-methyltoluene (95% yield).

Step 3: Bromination and Cyanation

  • Bromination : NBS (1.1 eq.), AIBN, CCl₄, reflux (76% yield).
  • Cyanation : Analogous to Section 2.1.

Lithiation-Electrophilic Quenching

Developed for fluorinated benzonitriles, this method enables directed functionalization:

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-4-methylbenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

Chemistry

3-Amino-5-fluoro-4-methylbenzonitrile serves as a crucial building block in the synthesis of more complex organic molecules. It can be utilized in various reactions such as:

  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
  • Coupling Reactions : It is often employed in coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Biology

This compound is instrumental in biological research, particularly in studying enzyme interactions and protein binding. Its fluorine atom enhances the lipophilicity of the molecule, which can improve its bioavailability and interaction with biological targets.

Medicine

This compound is explored as an intermediate in pharmaceutical synthesis. Notably, it has been investigated for its potential role in developing:

  • Anticancer Agents : Preliminary studies indicate that derivatives of this compound exhibit antitumor activity against various cancer cell lines .
  • Antimicrobial Compounds : The compound's derivatives are being evaluated for their efficacy against bacterial strains, showing promising results in inhibiting growth .

Industry

In industrial applications, this compound is utilized for producing specialty chemicals, including dyes and pigments. Its unique properties allow for the development of materials with specific characteristics tailored to various applications.

Data Table: Applications Overview

Application AreaSpecific Use CasesObservations/Findings
ChemistryBuilding block for organic synthesisEssential for creating complex organic molecules
BiologyStudy of enzyme interactionsEnhances lipophilicity and bioavailability
MedicineIntermediate in pharmaceutical synthesisPotential anticancer and antimicrobial properties
IndustryProduction of dyes and specialty chemicalsTailored material properties

Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer potential of compounds derived from this compound. The results demonstrated significant cell growth inhibition across multiple cancer cell lines, with specific derivatives showing mean GI50 values indicating effective cytotoxicity .

Antimicrobial Studies

Research focusing on antimicrobial properties revealed that certain derivatives of this compound exhibited substantial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-4-methylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the fluoro group can enhance the compound’s binding affinity through hydrophobic interactions. The nitrile group can participate in various chemical reactions, making the compound versatile in its applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-fluoro-5-methylbenzonitrile
  • 2-Amino-4-fluoro-5-methylbenzonitrile
  • 3-Fluoro-4-methylbenzonitrile

Uniqueness

3-Amino-5-fluoro-4-methylbenzonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications .

Biological Activity

3-Amino-5-fluoro-4-methylbenzonitrile is an organic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features an amino group, a fluorine atom, and a methyl group attached to a benzonitrile structure, which may influence its reactivity and interactions with biological targets.

The molecular formula of this compound is C8H7FN2, indicating the presence of an amino group (-NH2), a fluorine atom (-F), and a nitrile group (-C≡N). The specific arrangement of these functional groups contributes to its unique chemical behavior and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The amino group can form hydrogen bonds, enhancing its affinity for enzyme active sites or receptor binding sites. Additionally, the fluorine atom can modulate the electronic properties of the molecule, potentially increasing its lipophilicity and membrane permeability.

Biological Activities

Research has indicated several biological activities associated with compounds similar to this compound:

  • Anticancer Activity : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzonitrile have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division .
  • Inhibition of Enzymatic Activity : The structural features of this compound may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. Fluorinated compounds often exhibit enhanced potency due to their unique interactions with enzyme active sites .
  • Potential as Antimicrobial Agents : Some studies suggest that similar compounds could exhibit antimicrobial properties, making them candidates for further research in antibiotic development .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of fluorinated benzonitriles:

  • Study on Antiproliferative Effects : A series of benzonitrile derivatives were tested for their antiproliferative activity against various cancer cell lines (e.g., A549, HeLa). Compounds showed IC50 values ranging from nanomolar to micromolar concentrations, indicating strong potential as anticancer agents .
  • Enzyme Inhibition Studies : Inhibitors derived from benzonitriles were assessed for their ability to inhibit key enzymes involved in cancer metabolism. The introduction of fluorine atoms was found to significantly enhance inhibitory potency compared to non-fluorinated analogs .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerSignificant inhibition of cell proliferation
Enzyme InhibitionEnhanced inhibition potency due to fluorination
AntimicrobialPotential activity against bacterial strains

Q & A

Q. What are the optimal synthetic routes for 3-Amino-5-fluoro-4-methylbenzonitrile, considering its halogen and amino substituents?

A feasible approach involves sequential functionalization of a benzene ring. First, introduce the nitrile group via nucleophilic aromatic substitution (NAS) under catalytic conditions (e.g., CuCN in DMF). Fluorination can be achieved using KF in the presence of a crown ether to enhance reactivity. Methyl and amino groups are typically introduced via Friedel-Crafts alkylation (AlCl₃ catalyst) and subsequent reduction of a nitro intermediate (e.g., H₂/Pd-C), respectively. Protecting the amino group with Boc or acetyl during halogenation steps prevents side reactions .

Q. How can researchers achieve high purity (>97%) in the final product during synthesis?

Purification strategies include:

  • Recrystallization : Use a solvent system with dichloromethane/hexane (1:3 v/v) to exploit differential solubility of byproducts.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (10–30%) to separate polar impurities.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase for analytical validation. Purity validation via GC-MS or ¹H/¹³C NMR integration is critical, as demonstrated for structurally similar compounds in and .

Q. What spectroscopic techniques are most reliable for characterizing fluorinated benzonitriles?

  • ¹⁹F NMR : Identifies fluorine environment and coupling patterns (e.g., J₃,₅ coupling constants between F and adjacent substituents).
  • IR Spectroscopy : Confirms nitrile stretch (~2220 cm⁻¹) and amino N-H stretches (~3300–3500 cm⁻¹). Fluorine’s inductive effect reduces nitrile peak intensity, requiring cross-validation with MS .
  • Mass Spectrometry (EI/ESI) : Detects molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –CN or –NH₂ groups) .

Q. How do substituent positions influence the reactivity of fluorinated benzonitriles in cross-coupling reactions?

Substituent ortho/para-directing effects dictate reactivity. For example:

  • Fluorine (meta-directing) stabilizes intermediates via resonance but reduces electrophilicity at the nitrile carbon.
  • Methyl groups (ortho/para-directing) enhance steric hindrance, slowing nucleophilic attacks. Optimize Suzuki-Miyaura couplings using Pd(PPh₃)₄ and aryl boronic esters at 80°C in THF/water (3:1), as seen in for analogous compounds .

Q. What safety protocols are essential when handling amino-fluorinated benzonitriles?

  • Use glove boxes or fume hoods to prevent inhalation of toxic vapors (e.g., HCN byproducts).
  • Store at 0–6°C in amber vials to prevent photodegradation, as recommended for similar nitriles in .
  • Neutralize waste with 10% NaHCO₃ before disposal to avoid cyanide release .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and observed NMR chemical shifts in fluorinated benzonitriles?

Fluorine’s electronegativity deshields adjacent protons, causing upfield shifts in ¹H NMR. For example, in 5-amino-2-fluoro-4-methylbenzonitrile ( ), the F atom at C5 splits the C4 methyl signal into a doublet (²JHF ≈ 12 Hz). Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) to model chemical environments and validate assignments .

Q. What strategies optimize reaction yields when introducing electron-withdrawing groups adjacent to the nitrile moiety?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and minimizes decomposition.
  • Lewis Acid Catalysts : SnCl₂ or ZnCl₂ enhances electrophilicity of the nitrile carbon, improving NAS efficiency.
  • Solvent Optimization : DMSO enhances polar transition-state stabilization for halogenation steps .

Q. How can computational methods predict regioselectivity in multi-substituted benzonitrile derivatives?

Employ frontier molecular orbital (FMO) theory to identify reactive sites. For this compound:

  • The HOMO localizes at the amino group, favoring electrophilic attacks at C5.
  • The LUMO is concentrated at the nitrile carbon, enabling nucleophilic additions. Validate predictions with Hammett σ constants (σₘ for F = +0.34) to quantify substituent effects .

Q. What mechanistic insights explain contradictory reactivity in fluorinated vs. chlorinated analogs?

Fluorine’s smaller atomic radius and stronger C–F bond (485 kJ/mol vs. C–Cl: 327 kJ/mol) reduce bond polarization. This results in slower SNAr reactions but higher thermal stability. For example, 3,5-Dichloro-4-fluorobenzonitrile () requires harsher conditions (120°C) for amination compared to non-fluorinated analogs .

Q. How do steric and electronic effects influence crystallization of amino-fluorinated benzonitriles?

  • Steric Effects : Bulky methyl groups at C4 disrupt π-stacking, favoring needle-like crystals.
  • Electronic Effects : Hydrogen bonding between –NH₂ and nitrile groups (e.g., N–H···N≡C) stabilizes monoclinic lattices.
    Single-crystal XRD (Cu-Kα radiation) for 4-formyl-3-methoxybenzonitrile () revealed a P2₁/c space group, providing a model for analogous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.